molecular formula C12H14BrN3O2S B254953 N-[[(E)-(3-bromo-5-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]-N'-prop-2-enylcarbamimidothioic acid

N-[[(E)-(3-bromo-5-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]-N'-prop-2-enylcarbamimidothioic acid

カタログ番号 B254953
分子量: 344.23 g/mol
InChIキー: NSWIOBQSGZEAHC-FPLPWBNLSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[[(E)-(3-bromo-5-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]-N'-prop-2-enylcarbamimidothioic acid, also known as BAY 11-7082, is a potent inhibitor of nuclear factor kappa B (NF-κB) activation. NF-κB is a transcription factor that plays a crucial role in regulating immune responses, inflammation, and cell survival. The inhibition of NF-κB activation by BAY 11-7082 has been shown to have potential therapeutic applications in various diseases, including cancer, inflammatory disorders, and viral infections.

作用機序

N-[[(E)-(3-bromo-5-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]-N'-prop-2-enylcarbamimidothioic acid 11-7082 inhibits NF-κB activation by covalently modifying the cysteine residue in the active site of the inhibitor of κB kinase (IKK) complex, which is responsible for phosphorylating IκBα, leading to its degradation and subsequent release of NF-κB. The covalent modification of the cysteine residue prevents the phosphorylation of IκBα, leading to the inhibition of NF-κB activation.
Biochemical and Physiological Effects
The inhibition of NF-κB activation by N-[[(E)-(3-bromo-5-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]-N'-prop-2-enylcarbamimidothioic acid 11-7082 has been shown to have various biochemical and physiological effects. In cancer, N-[[(E)-(3-bromo-5-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]-N'-prop-2-enylcarbamimidothioic acid 11-7082 has been shown to induce apoptosis, inhibit cell proliferation, and sensitize cancer cells to chemotherapy and radiation therapy. In inflammatory disorders, N-[[(E)-(3-bromo-5-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]-N'-prop-2-enylcarbamimidothioic acid 11-7082 has been shown to reduce inflammation and cytokine production. In viral infections, N-[[(E)-(3-bromo-5-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]-N'-prop-2-enylcarbamimidothioic acid 11-7082 has been shown to inhibit viral replication and reduce viral load.

実験室実験の利点と制限

One advantage of using N-[[(E)-(3-bromo-5-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]-N'-prop-2-enylcarbamimidothioic acid 11-7082 in lab experiments is its potent and selective inhibition of NF-κB activation. This allows for the specific study of NF-κB signaling pathways without interference from other signaling pathways. One limitation of using N-[[(E)-(3-bromo-5-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]-N'-prop-2-enylcarbamimidothioic acid 11-7082 in lab experiments is its covalent modification of the cysteine residue in the active site of the IKK complex, which can lead to off-target effects and potential toxicity.

将来の方向性

There are several future directions for the study of N-[[(E)-(3-bromo-5-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]-N'-prop-2-enylcarbamimidothioic acid 11-7082. One direction is the development of more potent and selective inhibitors of NF-κB activation. Another direction is the study of the role of NF-κB activation in other diseases, such as neurodegenerative disorders and cardiovascular diseases. Additionally, the combination of N-[[(E)-(3-bromo-5-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]-N'-prop-2-enylcarbamimidothioic acid 11-7082 with other therapies, such as immunotherapy and targeted therapy, may lead to improved treatment outcomes in cancer and other diseases.

合成法

The synthesis of N-[[(E)-(3-bromo-5-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]-N'-prop-2-enylcarbamimidothioic acid 11-7082 involves a multi-step process starting from 3-bromo-5-methoxyphenol. The key step in the synthesis is the formation of the cyclohexadienone ring system, which is achieved through a Claisen rearrangement reaction. The final product is obtained through a series of purification steps, including column chromatography and recrystallization.

科学的研究の応用

N-[[(E)-(3-bromo-5-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]-N'-prop-2-enylcarbamimidothioic acid 11-7082 has been extensively studied for its potential therapeutic applications in various diseases. In cancer, NF-κB activation has been shown to promote tumor growth and survival. The inhibition of NF-κB activation by N-[[(E)-(3-bromo-5-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]-N'-prop-2-enylcarbamimidothioic acid 11-7082 has been shown to sensitize cancer cells to chemotherapy and radiation therapy, leading to improved treatment outcomes. N-[[(E)-(3-bromo-5-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]-N'-prop-2-enylcarbamimidothioic acid 11-7082 has also been shown to have anti-inflammatory effects, making it a potential treatment option for inflammatory disorders such as rheumatoid arthritis and inflammatory bowel disease. In addition, N-[[(E)-(3-bromo-5-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]-N'-prop-2-enylcarbamimidothioic acid 11-7082 has been shown to inhibit viral replication, making it a potential treatment option for viral infections such as hepatitis B and C.

特性

製品名

N-[[(E)-(3-bromo-5-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]-N'-prop-2-enylcarbamimidothioic acid

分子式

C12H14BrN3O2S

分子量

344.23 g/mol

IUPAC名

N-[[(E)-(3-bromo-5-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]-N'-prop-2-enylcarbamimidothioic acid

InChI

InChI=1S/C12H14BrN3O2S/c1-3-4-14-12(19)16-15-7-8-5-9(13)11(17)10(6-8)18-2/h3,5-7,15H,1,4H2,2H3,(H2,14,16,19)/b8-7-

InChIキー

NSWIOBQSGZEAHC-FPLPWBNLSA-N

異性体SMILES

COC1=C/C(=C\NN/C(=N/CC=C)/S)/C=C(C1=O)Br

SMILES

COC1=CC(=CNNC(=S)NCC=C)C=C(C1=O)Br

正規SMILES

COC1=CC(=CNNC(=NCC=C)S)C=C(C1=O)Br

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。